molecular formula C9H16Cl2N2O B1486925 1-(5-Methoxypyridin-3-yl)-propylamine dihydrochloride CAS No. 2208274-89-7

1-(5-Methoxypyridin-3-yl)-propylamine dihydrochloride

Cat. No.: B1486925
CAS No.: 2208274-89-7
M. Wt: 239.14 g/mol
InChI Key: UHAFXOFSDYQEJE-UHFFFAOYSA-N
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Description

1-(5-Methoxypyridin-3-yl)-propylamine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a methoxy group at the 5-position and a propylamine group attached to the 3-position, forming a dihydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methoxypyridine-3-carboxaldehyde as the starting material.

  • Reduction Process: The aldehyde group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Propyl Group Addition: The resulting amine is then reacted with propyl bromide to introduce the propyl group, forming 1-(5-methoxypyridin-3-yl)-propylamine.

  • Dihydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

  • Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.

  • Reduction Reactions: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution Reactions: Substitution reactions at the pyridine ring or the propylamine group can lead to the formation of different derivatives.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide (H2O2) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various alkyl halides for substitution reactions are commonly used.

  • Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biological studies, interacting with various biomolecules and receptors.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-Methoxypyridin-3-yl)-propylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with similar structures include 1-(5-methoxypyridin-3-yl)ethanone, 5-methoxypyridine-3-boronic acid, and various pyridine derivatives.

  • Uniqueness: 1-(5-Methoxypyridin-3-yl)-propylamine dihydrochloride is unique in its combination of the methoxy group and the propylamine group, which imparts distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

1-(5-methoxypyridin-3-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-3-9(10)7-4-8(12-2)6-11-5-7;;/h4-6,9H,3,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAFXOFSDYQEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CN=C1)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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